4-Nitropyridine hydrate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

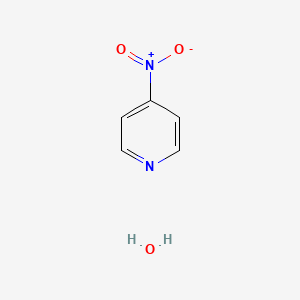

4-Nitropyridine hydrate is a chemical compound with the molecular formula C5H4N2O2·H2O. It is a derivative of pyridine, where a nitro group is attached to the fourth position of the pyridine ring. This compound is of significant interest due to its applications in various fields, including organic synthesis, pharmaceuticals, and materials science.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 4-Nitropyridine hydrate can be synthesized through the nitration of pyridine N-oxide. The process involves two main steps:

Nitration: Pyridine N-oxide is treated with a mixture of fuming nitric acid and concentrated sulfuric acid to yield 4-nitropyridine N-oxide.

Reduction: The 4-nitropyridine N-oxide is then reduced using phosphorus trichloride to produce 4-nitropyridine.

Industrial Production Methods: In industrial settings, the synthesis of this compound is often carried out using continuous flow methodologies. This approach minimizes the accumulation of highly energetic and potentially explosive nitration products, ensuring safer scale-up and higher selectivity .

Analyse Chemischer Reaktionen

Types of Reactions: 4-Nitropyridine hydrate undergoes various chemical reactions, including:

Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Reduction: Palladium on carbon and hydrazine hydrate are commonly used for the reduction of the nitro group.

Substitution: Nucleophilic reagents such as ammonia and amines are used for substitution reactions.

Major Products Formed:

Reduction: The major product is 4-aminopyridine.

Substitution: Various substituted pyridines, depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

4-Nitropyridine hydrate has several applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex pyridine derivatives.

Biology: It serves as a precursor for the synthesis of biologically active compounds.

Medicine: It is involved in the development of pharmaceutical intermediates.

Industry: It is used in the production of materials with specific properties, such as dyes and agrochemicals.

Wirkmechanismus

The mechanism of action of 4-nitropyridine hydrate involves its ability to undergo various chemical transformations. The nitro group can participate in electron-withdrawing effects, influencing the reactivity of the pyridine ring. This makes it a versatile intermediate in organic synthesis .

Vergleich Mit ähnlichen Verbindungen

3-Nitropyridine: Similar to 4-nitropyridine but with the nitro group at the third position.

4-Aminopyridine: The reduced form of 4-nitropyridine.

Uniqueness: 4-Nitropyridine hydrate is unique due to its specific position of the nitro group, which influences its reactivity and applications. Its ability to undergo selective reduction and substitution reactions makes it a valuable intermediate in various chemical processes .

Biologische Aktivität

4-Nitropyridine hydrate is a chemical compound that has garnered attention for its diverse biological activities. This article explores its antimicrobial properties, mechanisms of action, and potential therapeutic applications, supported by relevant studies and data.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial activity against various bacterial strains. A study highlighted its effectiveness against Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli . The Minimum Inhibitory Concentration (MIC) values for these bacteria are crucial for understanding its potency.

Table 1: Antimicrobial Activity of this compound

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

| Candida albicans | 16 |

The antimicrobial efficacy of this compound can be attributed to several mechanisms:

- Quorum Sensing Inhibition : It has been identified as a quorum sensing inhibitor in Pseudomonas aeruginosa, likely through binding to the LasR receptor, which is critical for bacterial communication and biofilm formation .

- Reactive Oxygen Species (ROS) Generation : The compound may induce oxidative stress in microbial cells, leading to cell death .

- Disruption of Membrane Integrity : It has been suggested that the compound disrupts bacterial membranes, compromising their structural integrity .

Case Studies

- Antibacterial Efficacy Against MRSA : A study conducted by Marek et al. demonstrated that derivatives of this compound showed promising activity against methicillin-resistant Staphylococcus aureus (MRSA). The study indicated that modifications to the alkyl chain length enhanced antibacterial properties .

- Fungal Inhibition : Research by Brycki et al. found that this compound exhibited antifungal activity against strains such as Candida albicans. The study suggested that the compound's effectiveness varied with different fungal species, indicating a need for further exploration into its antifungal mechanisms .

Eigenschaften

IUPAC Name |

4-nitropyridine;hydrate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4N2O2.H2O/c8-7(9)5-1-3-6-4-2-5;/h1-4H;1H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALRHVFAYUIVZON-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC=C1[N+](=O)[O-].O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

142.11 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.